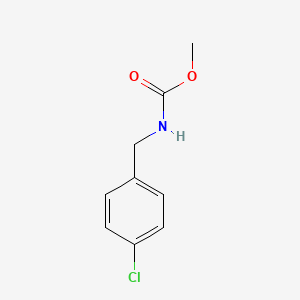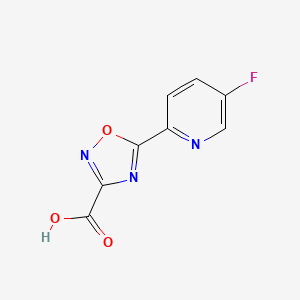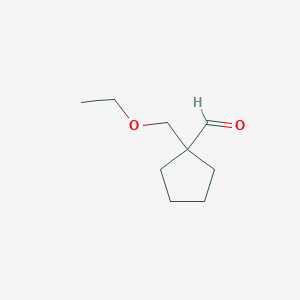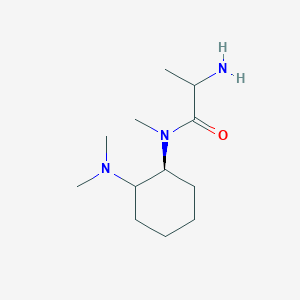![molecular formula C10H17N3O B13084242 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H17N3O. This compound features a pyrazole ring substituted with an amine group and a 5,5-dimethyloxolan-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 5,5-dimethyloxolan-2-ylmethyl chloride with 4-aminopyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds such as:
1-[(5,5-dimethyloxolan-2-yl)methyl]-5-methylpyrazol-4-amine: This compound has a similar structure but includes a methyl group on the pyrazole ring, which may alter its chemical and biological properties.
1-[(5,5-dimethyloxolan-2-yl)methyl]-4,5,6,7-tetrahydrobenzimidazole: This compound features a benzimidazole ring instead of a pyrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-[(5,5-dimethyloxolan-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-10(2)4-3-9(14-10)7-13-6-8(11)5-12-13/h5-6,9H,3-4,7,11H2,1-2H3 |
Clave InChI |
VTPSFFBOWJVRAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O1)CN2C=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


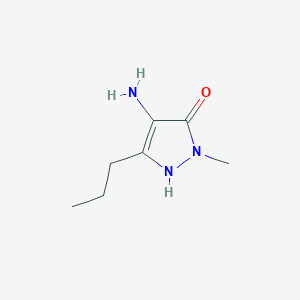

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
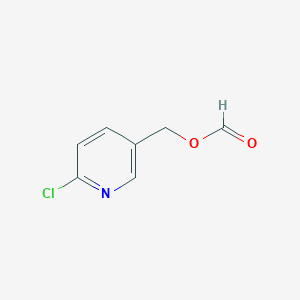
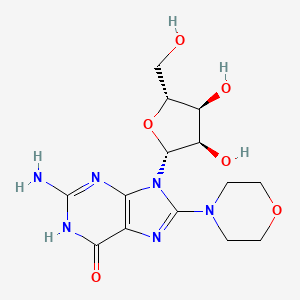

![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
